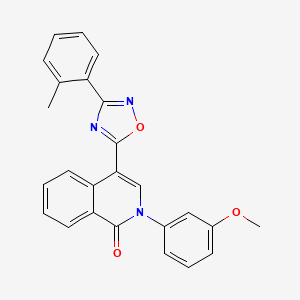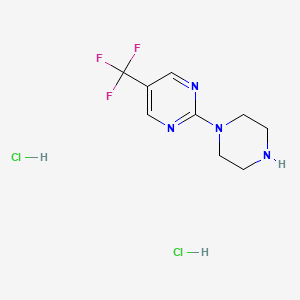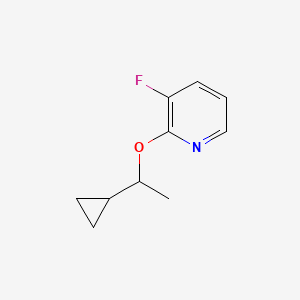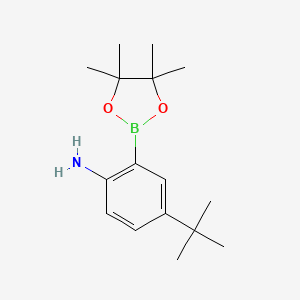
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this usually belong to the class of organic compounds known as ureas, which contain two amine groups joined by a carbonyl (C=O) functional group .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the cyclopropane ring, the construction of the tetrahydroquinoline ring, and the coupling of these two components with the naphthalene moiety through a urea linkage .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of the cyclopropane ring, the tetrahydroquinoline ring, and the naphthalene moiety. These functional groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various analytical techniques .科学的研究の応用
Conformational Adjustments in Synthons
Conformational adjustments in urea and thiourea-based assemblies, including derivatives similar in structure to the compound , have been studied. These studies show that conformational adjustments through carbon-nitrogen bond rotation over an intramolecular hydrogen-bonded synthon can significantly influence the self-assembly and polymorphism of these compounds. For instance, naphthalen-1-yl and tetrahydroquinoline derivatives exhibit distinct self-assemblies and polymorphic behaviors when interacting with different substituents and solvent environments (Phukan & Baruah, 2016).
Recognition Abilities of Urea Derivatives
Urea derivatives exhibit selective recognition abilities toward various anions, as demonstrated in studies on fluorescence sensor molecules. These molecules, including naphthalene and tetrahydroquinoline units, have been synthesized to explore their anion recognition abilities, highlighting potential applications in sensing technologies (Jun, 2010).
Self-Assembly and Photoluminescence
The structural characterization and photoluminescence of salts derived from urea and thiourea derivatives, akin to the compound of interest, reveal the impact of conformational adjustments on their self-assembly and light-emitting properties. These findings suggest potential applications in materials science, particularly in the development of photoluminescent materials and nanostructures (Baruah & Brahma, 2023).
Fluorescent Sensing and Imaging
A novel urea-linked dipodal naphthalene-based fluorescent sensor has been developed for selective chromogenic and fluorescent turn-off response toward Hg(2+), demonstrating its application in live cell imaging and environmental monitoring. Such studies underline the compound's potential utility in bioimaging and environmental analysis (Tayade et al., 2014).
Synthesis and Pharmacological Applications
Research on the synthesis of urea and thiourea derivatives, including those structurally related to the compound in focus, has explored their pharmacological potentials, such as cytotoxic activities against various cancer cell lines. These studies provide a foundation for future drug development and therapeutic applications (Marinov et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(18-10-11-18)28-14-4-8-19-15-21(12-13-23(19)28)27-25(30)26-16-20-7-3-6-17-5-1-2-9-22(17)20/h1-3,5-7,9,12-13,15,18H,4,8,10-11,14,16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOWOGCTBCGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2798516.png)
![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2798520.png)

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)



![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)


